3,4-Dimethoxyphenethyl isocyanate

Organic Synthesis Process Chemistry Purification

3,4-Dimethoxyphenethyl isocyanate (CAS 35167-81-8), systematically named 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene, is an aromatic isocyanate featuring a phenethyl core substituted with two methoxy groups. With a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, it is commercially available as a research chemical with a standard purity of ≥97%.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 35167-81-8
Cat. No. B1599055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenethyl isocyanate
CAS35167-81-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN=C=O)OC
InChIInChI=1S/C11H13NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7H,5-6H2,1-2H3
InChIKeyVSGOCFOCTSWQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenethyl Isocyanate (CAS 35167-81-8): Procurement-Ready Chemical and Safety Profile


3,4-Dimethoxyphenethyl isocyanate (CAS 35167-81-8), systematically named 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene, is an aromatic isocyanate featuring a phenethyl core substituted with two methoxy groups [1]. With a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, it is commercially available as a research chemical with a standard purity of ≥97% . Its key physical properties include a boiling point of 295–296 °C (lit.), a density of 1.1370 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.5360 (lit.) . The compound is classified with acute toxicity (oral, dermal, inhalation) and respiratory sensitization hazards .

Synthetic Utility

Methoxy-activated isocyanate for regioselective heterocycle construction

Safety Protocol

Respiratory sensitizer requiring enhanced containment and PPE

Purity & Reproducibility

Standard research-grade purity supports reproducible reaction outcomes

3,4-Dimethoxyphenethyl Isocyanate: Why Substitution with Unsubstituted Phenethyl Isocyanate or Other Analogs May Compromise Reaction Outcomes


Unsubstituted phenethyl isocyanate (CAS 1943-82-4) and its close analogs, while structurally related, exhibit significantly different physicochemical and electronic properties that preclude simple substitution in synthetic or research applications [1]. The presence of the 3,4-dimethoxy substitution pattern on the phenyl ring alters both the electron density of the aromatic system and the steric environment around the reactive isocyanate group. This can affect reaction kinetics, regioselectivity, and the stability of intermediates . For instance, the methoxy groups increase the nucleophilicity of the aromatic ring, enhancing its participation in intramolecular Friedel-Crafts-type cyclizations, a feature absent in the unsubstituted analog [2]. Relying on a more readily available but unsubstituted isocyanate may lead to failed cyclizations, lower yields, or the formation of undesired regioisomers, ultimately wasting research time and resources .

Attribute
Target (3,4-Dimethoxy)
Unsubstituted Analog
Cyclization capability
Enabled by electron-rich aromatic activation
Lacks methoxy groups; may fail under mild conditions
Physical profile
Higher BP and density alter distillation and work-up
Lower BP and density may lead to evaporation or phase issues
Hazard classification
Resp. Sens. 1 (H334); requires rigorous containment
Primarily irritant; less stringent safety protocols

Quantitative Differentiation of 3,4-Dimethoxyphenethyl Isocyanate vs. Phenethyl Isocyanate and Analogs: A Data-Driven Selection Guide


Altered Boiling Point and Density: Implications for Reaction Design and Purification

The presence of the 3,4-dimethoxy substituents significantly increases both the boiling point and the density of the compound compared to unsubstituted phenethyl isocyanate. This difference is critical for planning reaction conditions, distillation parameters, and work-up procedures .

Boiling Point Shift
Data to verify
85–86 °C higher BP
Supports reaction parameter review; verify batch-specific data
Literature values may vary with measurement conditions
Organic Synthesis Process Chemistry Purification

Increased Density and Refractive Index: Impact on Liquid Handling and Analytical Detection

3,4-Dimethoxyphenethyl isocyanate exhibits a higher density and refractive index than its unsubstituted analog, which influences automated liquid handling, solvent miscibility, and the sensitivity of refractive index detection in chromatography .

Density & RI Profile
Data to verify
7% higher density, R.I. +0.014
Informs liquid handling and detection setup
Verify with lot-specific COA
Analytical Chemistry Process Control Formulation

Enhanced Reactivity in Intramolecular Cyclizations: A Synthetic Route to Isoquinolin-1-ones

The 3,4-dimethoxy substitution pattern on the phenyl ring increases electron density, facilitating intramolecular Friedel-Crafts-type cyclization of the isocyanate intermediate to yield isoquinolin-1-ones. This regioselective transformation is a key step in the synthesis of biologically active alkaloid scaffolds [1].

Cyclization Reactivity
Class-level
Regioselective isoquinolin-1-one formation
Supports synthetic route feasibility
Yield and selectivity may be substrate-dependent
Medicinal Chemistry Heterocycle Synthesis Reaction Methodology

Differential GHS Hazard Classification: A Critical Factor in Laboratory Safety and Compliance

3,4-Dimethoxyphenethyl isocyanate carries a more severe hazard profile than unsubstituted phenethyl isocyanate, specifically regarding respiratory sensitization. This difference directly impacts the required personal protective equipment (PPE), engineering controls, and waste disposal protocols .

Hazard Classification
Data to verify
Resp. Sens. 1 (H334) vs. irritant
Class-specific hazard review required before use
Verify current SDS from supplier
Laboratory Safety EHS Compliance Risk Assessment

Potential for Generating Diverse Derivatives: Utility in Fragment-Based Drug Discovery

The compound serves as a versatile electrophilic building block for constructing focused libraries of ureas, carbamates, and heterocycles. Its specific substitution pattern is found in natural product analogs (e.g., O-methylneferine) and kinase inhibitor scaffolds, making it a strategic procurement choice for medicinal chemistry projects targeting specific biological pathways [1].

Derivatization Utility
Reported
Applied in O-methylneferine asymmetric synthesis
Demonstrates utility in alkaloid analog construction
Application context may vary by target
Drug Discovery Chemical Biology Library Synthesis

Optimal Use Cases for 3,4-Dimethoxyphenethyl Isocyanate in Research and Industrial Settings


Synthesis of Isoquinolin-1-one and Related Fused Heterocycles for Medicinal Chemistry

The compound is ideally suited for the preparation of isoquinolin-1-one scaffolds, which are privileged structures in drug discovery. The 3,4-dimethoxy substitution pattern is essential for the regioselective, intramolecular Friedel-Crafts-type cyclization of the in situ-generated isocyanate, as reported by In et al. (2013) [1]. This method offers a mild and efficient route to these heterocycles, which would be inaccessible or low-yielding with unsubstituted phenethyl isocyanate. Researchers focused on kinase inhibitors, CNS agents, or antimicrobials will find this building block to be a direct precursor to valuable core structures.

Synthesis of Biologically Active Alkaloid Analogs, Including O-Methylneferine

This isocyanate is a key starting material for the asymmetric synthesis of O-methylneferine and related benzyltetrahydroisoquinoline alkaloids [2]. The presence of the 3,4-dimethoxy group is a critical structural feature of these natural products. Procuring this specific isocyanate allows for a more convergent and efficient synthesis compared to building the substitution pattern from a simpler, unsubstituted analog, saving significant synthetic steps and improving overall yield.

Construction of Diverse Chemical Libraries via Urea and Carbamate Formation

As a reactive electrophile, 3,4-dimethoxyphenethyl isocyanate is a powerful reagent for generating diverse libraries of ureas and carbamates through reaction with amines and alcohols, respectively . The distinct physicochemical properties (boiling point, density) of the resulting derivatives, imparted by the 3,4-dimethoxyphenethyl group, can be exploited to tune solubility, logP, and target binding. This makes it a valuable tool for fragment-based drug discovery and for exploring structure-activity relationships (SAR) around a 3,4-dimethoxyphenethyl pharmacophore.

Process Chemistry Development Requiring Stringent Safety Protocols for Respiratory Sensitizers

Due to its GHS classification as a respiratory sensitizer (H334) , this compound is an excellent model substrate for developing and validating robust process safety protocols in industrial R&D settings. Its use necessitates rigorous engineering controls (closed systems, local exhaust ventilation) and personal protective equipment (full-face respirators with appropriate cartridges). Working with this compound provides a realistic case study for establishing best practices in handling potent, hazardous reagents, ensuring a safer work environment and regulatory compliance.

Application
Selection Property
Validation Focus
Isoquinolin-1-one scaffold synthesis
Methoxy-activated regioselective cyclization
Reaction yield and regiochemical outcome
Alkaloid analog construction (e.g., O-methylneferine)
3,4-dimethoxy pharmacophore via isocyanate intermediate
Diastereoselectivity and step-efficiency
Urea/carbamate library diversification
Reactive isocyanate for amine/alcohol coupling
Derivative solubility and logP modulation
Process safety protocol development
Respiratory sensitizer (H334) model reagent
Containment and PPE efficacy under research conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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